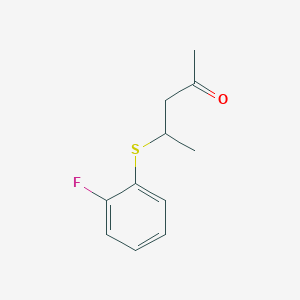

4-((2-Fluorophenyl)thio)pentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FOS |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

4-(2-fluorophenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C11H13FOS/c1-8(13)7-9(2)14-11-6-4-3-5-10(11)12/h3-6,9H,7H2,1-2H3 |

InChI Key |

LVRYBSDUYUYNKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)SC1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the Preparation of 4 2 Fluorophenyl Thio Pentan 2 One

Direct Synthetic Routes to 4-((2-Fluorophenyl)thio)pentan-2-one

Direct synthetic routes aim to construct the target molecule in a single, efficient step from readily available precursors. For this compound, two primary strategies are considered: thioetherification reactions and carbonyl functionalization via conjugate addition.

Thioetherification Reactions Involving Halogenated Phenyl and Thiol Precursors

One of the most fundamental methods for the formation of a thioether bond is the reaction between a thiol and an alkyl halide in the presence of a base. This nucleophilic substitution reaction, often referred to as thioetherification, is a straightforward approach to forming the C-S bond in the target molecule. In this context, the synthesis would involve the reaction of 2-fluorothiophenol (B1332064) with a halogenated pentan-2-one, such as 4-chloropentan-2-one or 4-bromopentan-2-one.

The general reaction scheme involves the deprotonation of the thiol by a suitable base to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon atom bearing the halogen.

General Reaction:

Reactants: 2-Fluorothiophenol, 4-Halopentan-2-one (X = Cl, Br)

Base: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N)

Solvent: A polar aprotic solvent such as acetone (B3395972), acetonitrile (B52724), or dimethylformamide (DMF) is typically used to facilitate the reaction.

The choice of base and solvent can significantly influence the reaction rate and yield. A strong base will favor the formation of the thiolate, while a polar aprotic solvent will effectively solvate the cation without hindering the nucleophilicity of the thiolate.

Below is a representative table of reaction conditions for thioetherification, drawn from analogous synthetic procedures for β-keto thioethers.

| Entry | Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Bromopentan-2-one | K₂CO₃ | Acetone | Reflux | High |

| 2 | 4-Chloropentan-2-one | NaOH | DMF | Room Temp | Moderate |

| 3 | 4-Bromopentan-2-one | Et₃N | Acetonitrile | 50 | Good |

Carbonyl Functionalization and Alkylation Strategies

An alternative and highly effective direct route is the conjugate addition, or Michael addition, of a thiol to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the logical precursor would be mesityl oxide (4-methyl-3-penten-2-one). This reaction is a powerful tool for C-S bond formation at the β-position of a carbonyl group. mdpi.com

The reaction is typically catalyzed by a base, which facilitates the formation of the thiolate nucleophile. The thiolate then adds to the β-carbon of the α,β-unsaturated ketone.

General Reaction:

Reactants: 2-Fluorothiophenol, Mesityl oxide

Catalyst: A base such as triethylamine (Et₃N), sodium hydroxide (NaOH), or a solid-supported base.

Solvent: Protic solvents like ethanol or methanol (B129727) are often used, although aprotic solvents can also be employed.

The thia-Michael addition is generally a high-yielding and atom-economical reaction. mdpi.com The reaction conditions can often be mild, making it a favorable method.

The following table outlines typical conditions for the thia-Michael addition of thiols to α,β-unsaturated ketones.

| Entry | Thiol | α,β-Unsaturated Ketone | Catalyst | Solvent | Yield (%) |

| 1 | Thiophenol | Methyl vinyl ketone | Et₃N | Ethanol | >90 |

| 2 | 4-Chlorothiophenol | Cyclohexenone | NaOH | Methanol | 85 |

| 3 | 2-Fluorothiophenol | Mesityl oxide | Base | Various | Expected High |

Multi-Step Synthesis Approaches for Structural Elaboration

Multi-step syntheses offer a versatile approach to constructing complex molecules by breaking down the synthesis into a series of manageable reactions. vapourtec.comlibretexts.org This allows for greater control over the stereochemistry and functional group compatibility.

Sequential Reaction Pathways for Pentanone Backbone Construction

The pentanone backbone of the target molecule can be constructed from simpler, readily available starting materials. A common method for this is the aldol (B89426) condensation of acetone. Under basic or acidic conditions, two molecules of acetone can react to form diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). google.com Subsequent dehydration of diacetone alcohol yields mesityl oxide, the α,β-unsaturated ketone discussed previously. orgsyn.orgiscre28.org

Reaction Sequence:

Aldol Condensation: 2 x Acetone → 4-Hydroxy-4-methyl-2-pentanone

Dehydration: 4-Hydroxy-4-methyl-2-pentanone → 4-Methyl-3-penten-2-one (Mesityl Oxide)

This two-step process provides a reliable route to the key intermediate required for the subsequent introduction of the thioether moiety.

Incorporation of the Fluorophenyl Thio Moiety

Once the pentanone backbone, in the form of mesityl oxide, is synthesized, the 2-fluorophenyl thio group can be introduced via the Michael addition reaction as described in section 2.1.2. This multi-step approach separates the construction of the carbon skeleton from the C-S bond formation, which can be advantageous for optimizing each step individually.

Alternatively, the diacetone alcohol could be halogenated at the hydroxyl group, followed by elimination to form a different unsaturated ketone, or the hydroxyl group could be converted into a good leaving group for a subsequent nucleophilic substitution with 2-fluorothiophenol. However, the route through mesityl oxide is generally more common and efficient.

Catalytic Approaches in the Synthesis of this compound

The use of catalysts is central to modern organic synthesis, often leading to milder reaction conditions, higher yields, and improved selectivity. Both the thioetherification and Michael addition routes can benefit from catalytic methods.

For the thioetherification reaction, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous base and the organic reactants. Catalysts such as tetrabutylammonium bromide can shuttle the thiolate from the aqueous phase to the organic phase, accelerating the reaction.

In the context of the thia-Michael addition, a variety of catalysts can be used. While simple base catalysis is common, more sophisticated catalytic systems have been developed. These include:

Organocatalysts: Chiral amines or thioureas can be used to achieve enantioselective Michael additions, which would be relevant if a chiral center at the C4 position is desired.

Lewis Acid Catalysts: Lewis acids can activate the α,β-unsaturated ketone, making it more electrophilic and susceptible to attack by the thiol.

Solid-Supported Catalysts: Using a base or an acid catalyst supported on a solid matrix, such as an ion-exchange resin, can simplify the work-up procedure, as the catalyst can be easily removed by filtration. iscre28.org

The table below provides examples of catalysts used in thia-Michael additions.

| Catalyst Type | Example Catalyst | Reaction | Advantage |

| Base | Triethylamine (Et₃N) | Thiol addition to enone | Simple, inexpensive |

| Organocatalyst | Chiral Thiourea | Asymmetric thiol addition | Enantioselectivity |

| Lewis Acid | Ytterbium(III) triflate | Thiol addition to enone | Activation of carbonyl |

| Solid Support | Amberlyst A-21 (basic resin) | Thiol addition to enone | Easy catalyst removal |

Transition Metal-Catalyzed C-S Bond Formation

The construction of the C-S bond in this compound is effectively achieved via cross-coupling reactions, which involve the catalyzed reaction between an aryl halide and a thiol. nih.gov Two of the most prominent methods in this category are the Palladium-catalyzed Buchwald-Hartwig coupling and the Copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org

In a typical Buchwald-Hartwig approach, an aryl halide or pseudohalide (e.g., 1-bromo-2-fluorobenzene) is coupled with 4-mercaptopentan-2-one in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The choice of ligand is critical and has evolved from simple phosphines to sterically hindered biaryl monophosphine ligands, which promote efficient catalysis for a broad range of substrates. wuxiapptec.com

The Ullmann condensation offers an alternative, copper-promoted pathway to aryl thioethers. wikipedia.org Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern iterations utilize soluble copper catalysts supported by ligands such as diamines, which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com

A plausible synthetic scheme involves the coupling of 2-fluoro-iodobenzene or 2-fluoro-bromobenzene with 4-mercaptopentan-2-one. The general conditions for such transformations are summarized in the table below, derived from established protocols for analogous C-S coupling reactions.

| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |

|---|---|---|

| Aryl Halide Substrate | 1-Bromo-2-fluorobenzene, 1-Iodo-2-fluorobenzene | 1-Iodo-2-fluorobenzene (preferred), 1-Bromo-2-fluorobenzene |

| Thiol Substrate | 4-Mercaptopentan-2-one | 4-Mercaptopentan-2-one |

| Catalyst | Pd(OAc)2, Pd2(dba)3 | CuI, Cu2O, CuO nanoparticles mdpi.comwhiterose.ac.uk |

| Ligand | Xantphos, DPPF, Biaryl monophosphine ligands nih.gov | 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamine |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Cs2CO3, K2CO3, KOH mdpi.com |

| Solvent | Toluene, Dioxane, THF | DMF, DMSO, N-Methyl-2-pyrrolidone (NMP) wikipedia.org |

| Temperature | Room Temperature to 110 °C nih.gov | 80 °C to 150 °C |

Lewis Acid-Mediated Reactions for Ketone and Thioether Linkages

Lewis acids can mediate the formation of both the thioether and ketone linkages within the target molecule through different mechanisms. A highly effective strategy for forming the β-thio ketone moiety is the conjugate (Michael) addition of a thiol to an α,β-unsaturated ketone.

In this approach, 2-fluorothiophenol can be added to pent-3-en-2-one. The reaction is often catalyzed by a Lewis acid, which activates the enone electrophile, or a Brønsted base to generate the thiolate nucleophile. Lewis acid catalysis can enhance the reaction rate and selectivity. nih.gov

Alternatively, Lewis acids can be employed in reactions involving the ketone functional group itself. For instance, Lewis acids like titanium tetrachloride (TiCl₄) can mediate reactions between ketones and various nucleophiles. organic-chemistry.org While less direct for the primary synthesis of the target thioether, these methods are relevant for potential derivatization or alternative synthetic strategies where the ketone is formed or modified in the presence of a Lewis acid. nih.gov

| Parameter | Description |

|---|---|

| Thiol Substrate | 2-Fluorothiophenol |

| Unsaturated Ketone | Pent-3-en-2-one |

| Lewis Acid Catalyst | BF3·OEt2, MgBr2, TiCl4, Sc(OTf)3organic-chemistry.orgmdpi.com |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile |

| Temperature | 0 °C to Room Temperature |

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the environmental impact of chemical processes. Traditional solvents for cross-coupling reactions, such as DMF, NMP, and dioxane, are effective but are now recognized as toxic and environmentally harmful. nih.gov

Green chemistry encourages the substitution of these hazardous solvents with safer alternatives. digitellinc.com For palladium-catalyzed couplings, greener options include water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and Cyrene™. acs.org Recent studies have shown that blends of novel solvents like N-hydroxyethylpyrrolidone (HEP) with water can be highly effective and allow for catalyst recycling. nih.govresearchgate.net Minimization strategies include performing reactions at higher concentrations or under solvent-free conditions, for example, using mechanochemistry (ball-milling), which can significantly reduce waste.

| Classification | Solvents | Rationale |

|---|---|---|

| Recommended/Greener | Water, Ethanol, 2-MeTHF, Cyclopentyl methyl ether (CPME), Limonene, p-Cymene acs.org | Low toxicity, renewable sources, lower environmental impact. |

| Problematic/Usable with Caution | Toluene, Acetonitrile, Tetrahydrofuran (THF) | Process hazards, some toxicity, non-renewable origins. |

| Hazardous/To Be Avoided | DMF, NMP, Dioxane, Dichloromethane (DCM) | High toxicity (reproductive hazards), environmental persistence. nih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. It is a theoretical calculation of how many atoms from the starting materials are incorporated into the final product.

The two primary synthetic routes discussed have different inherent atom economies:

Transition Metal-Catalyzed Cross-Coupling : This is a substitution reaction (e.g., Ar-Br + R-SH → Ar-SR + HBr). This process has a lower atom economy because it generates a stoichiometric amount of inorganic salt byproduct (e.g., KBr) after neutralization of the HBr with a base. The atoms from the leaving group on the aryl halide and the hydrogen from the thiol are not incorporated into the final product.

Lewis Acid-Mediated Conjugate Addition : This is an addition reaction (Ar-SH + R-CH=CH-C(O)-R' → Ar-S-CHR-CH₂-C(O)-R'). This pathway is inherently more atom-economical, as all atoms from both the thiophenol and the α,β-unsaturated ketone are incorporated into the final this compound molecule. This approach is preferable from a green chemistry perspective as it minimizes waste at the source. google.com

Reaction Mechanisms and Reactivity Profiles of 4 2 Fluorophenyl Thio Pentan 2 One

Mechanistic Studies of Carbonyl Reactivity

The ketone functionality is a primary site of reactivity in 4-((2-Fluorophenyl)thio)pentan-2-one, participating in reactions such as enolization and nucleophilic additions.

Enolization and Related Transformations

The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows this compound to form an enolate anion in the presence of a suitable base. masterorganicchemistry.comlibretexts.org This process involves the deprotonation of the α-carbon, leading to a resonance-stabilized intermediate where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com

The acidity of the α-hydrogens in ketones is significantly higher than that of hydrogens in alkanes, a direct consequence of the stability of the resulting enolate. masterorganicchemistry.com For simple ketones, the pKa is typically in the range of 19-21. The equilibrium between the keto and enol forms, known as tautomerism, generally favors the keto form. However, the formation of the enolate is a crucial step for many reactions of ketones. khanacademy.org

Two distinct enolates can be formed from this compound: the kinetic enolate, formed by deprotonation of the less substituted α-carbon (C1), and the thermodynamic enolate, resulting from deprotonation of the more substituted α-carbon (C3). The formation of the kinetic enolate is faster, while the thermodynamic enolate is more stable. The choice of base and reaction conditions can influence the selective formation of one over the other.

Table 1: Factors Influencing Enolate Formation

| Factor | Condition Favoring Kinetic Enolate | Condition Favoring Thermodynamic Enolate |

| Base | Strong, sterically hindered base (e.g., LDA) | Weaker base (e.g., NaOEt) |

| Temperature | Low temperature (-78 °C) | Higher temperature (e.g., room temp.) |

| Solvent | Aprotic solvent (e.g., THF) | Protic or aprotic solvent |

Nucleophilic Additions to the Ketone Functionality

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for nucleophilic attack at the carbonyl carbon, a fundamental reaction of ketones. academie-sciences.fryoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield an alcohol. youtube.com

A wide range of nucleophiles can participate in these addition reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from NaBH4, LiAlH4), and cyanide ions. The outcome of these reactions is the formation of a new carbon-carbon or carbon-hydrogen bond and the conversion of the ketone to a tertiary alcohol.

Sulfur-Centered Reactivity and Transformations

The thioether linkage in this compound is another key reactive site, susceptible to oxidation, reduction, cleavage, and rearrangement reactions.

Oxidation and Reduction Pathways of the Thioether Linkage

The sulfur atom in the thioether can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. masterorganicchemistry.comlibretexts.org Common oxidizing agents for these transformations include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and ozone. masterorganicchemistry.com The oxidation state of the sulfur atom influences the properties of the molecule; for instance, the resulting β-keto sulfoxide is a precursor for Pummerer-type rearrangements. semanticscholar.org

Table 2: Oxidation States of the Sulfur Moiety

| Compound | Oxidation State of Sulfur | Typical Oxidizing Agent |

| This compound | -2 (Thioether) | - |

| 4-((2-Fluorophenyl)sulfinyl)pentan-2-one | 0 (Sulfoxide) | H₂O₂, m-CPBA (1 equiv.) |

| 4-((2-Fluorophenyl)sulfonyl)pentan-2-one | +2 (Sulfone) | m-CPBA (>2 equiv.), KMnO₄ |

Reduction of the thioether back from the sulfoxide or sulfone is possible but generally requires strong reducing agents.

Cleavage and Rearrangement Reactions Involving the Sulfur Atom

The carbon-sulfur bond in thioethers can be cleaved under certain conditions. For instance, treatment of β-keto sulfides with specific reagents can lead to the cleavage of the C-S bond. acs.org

A significant rearrangement reaction for the oxidized form of this compound, the β-keto sulfoxide, is the Pummerer rearrangement. semanticscholar.orgresearchgate.net This reaction typically occurs in the presence of an activating agent, such as acetic anhydride (B1165640), and involves the conversion of the sulfoxide to an α-acyloxy thioether. The mechanism proceeds through a thionium (B1214772) ion intermediate. semanticscholar.org This rearrangement is a powerful tool for the functionalization of the carbon alpha to the sulfur atom.

Influence of the 2-Fluorophenyl Moiety on Chemical Reactivity

The 2-fluorophenyl group exerts a significant electronic influence on the reactivity of the entire molecule. The fluorine atom is highly electronegative, making it an electron-withdrawing group through the inductive effect. This effect is most pronounced at the ortho position.

The electron-withdrawing nature of the 2-fluorophenyl group affects both the carbonyl and sulfur centers. It can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Furthermore, it influences the electron density on the sulfur atom, which can modulate its nucleophilicity and the ease of its oxidation. The presence of the fluorine atom can also influence the stability of intermediates formed during reactions, for example, by affecting the acidity of adjacent protons or the stability of carbocations. The electronic effects of substituted aryl groups can significantly alter the properties and reactivity of molecules. rsc.org

Electronic Effects of the Fluorine Substituent

Detailed research findings on the specific electronic effects of the ortho-fluorine substituent on the reactivity of this compound are not available. In general, a fluorine atom on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. researchgate.netlibretexts.org It also has a weaker, electron-donating resonance effect (+R) due to its lone pairs of electrons. researchgate.net The interplay of these effects typically results in the deactivation of the aromatic ring towards electrophilic aromatic substitution, while directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org However, without specific studies, it is impossible to quantify these effects or describe their precise impact on the various reaction mechanisms this compound might undergo, such as reactions at the carbonyl group, the alpha-carbon, the sulfur atom, or the aromatic ring.

Steric Hindrance and Conformational Effects

Specific studies on the steric hindrance and conformational effects of this compound have not been found. General principles suggest that the ortho-fluorine substituent could impose steric constraints that influence the molecule's preferred conformation. thieme-connect.deresearchgate.net The rotation around the C(aryl)-S and S-C(alkyl) bonds would be affected by the size of the fluorine atom and the pentan-2-one group. These conformational preferences would, in turn, influence the accessibility of the sulfur atom and the carbonyl group to reagents, thereby affecting the compound's reactivity profile. Non-covalent interactions, such as weak hydrogen bonds or σ-hole interactions between the fluorine and sulfur atoms, could also play a role in stabilizing certain conformations. nih.govacs.org However, without experimental or computational data, any discussion remains purely theoretical.

Investigations into Key Intermediates and Transition States

There is no available research detailing the key intermediates and transition states involved in reactions of this compound. Investigating such transient species typically requires advanced computational modeling (like Density Functional Theory, DFT) or sophisticated experimental techniques. nih.govwhiterose.ac.ukresearchgate.net Such studies would be crucial for understanding reaction pathways, for example, in metal-catalyzed cross-coupling reactions to form the C-S bond or in nucleophilic additions to the carbonyl group. acsgcipr.orgacs.org Without dedicated research on this specific molecule, no information on its intermediates or transition states can be provided.

Due to a lack of available scientific literature and computational studies specifically focused on the chemical compound this compound, this article cannot be generated at this time. Extensive searches for theoretical and computational data, including quantum chemical calculations, molecular dynamics simulations, and reaction mechanism elucidations for this specific molecule, did not yield any relevant research findings.

The user's request for an article focusing solely on this compound, with strict adherence to a detailed outline of theoretical and computational chemistry studies, cannot be fulfilled without specific data on its electronic structure, conformational analysis, predicted spectroscopic signatures, dynamic behavior, and reaction mechanisms.

Further research and publication of computational studies on this compound are required before a comprehensive and scientifically accurate article on this topic can be produced.

Theoretical and Computational Chemistry Studies of 4 2 Fluorophenyl Thio Pentan 2 One

Advanced Analytical Methodologies for the Characterization of 4 2 Fluorophenyl Thio Pentan 2 One

Spectroscopic Techniques for Structural Elucidation

The definitive identification of 4-((2-Fluorophenyl)thio)pentan-2-one relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the presence of specific functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ketone) | ~2.1 | Singlet | - |

| CH₂ | ~2.7 - 2.9 | Multiplet | - |

| CH | ~3.5 - 3.7 | Multiplet | - |

| CH₃ (adjacent to CH) | ~1.3 | Doublet | ~7 |

| Aromatic Protons | ~7.0 - 7.5 | Multiplet | - |

Note: The data presented is a plausible estimation based on structurally similar compounds.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The presence of the fluorine atom leads to characteristic splitting patterns for the aromatic carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~207 |

| CH (thioether) | ~45 |

| CH₂ | ~50 |

| CH₃ (ketone) | ~30 |

| CH₃ (adjacent to CH) | ~20 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-S | ~125 (d, ³JCF ≈ 3 Hz) |

| Other Aromatic C | ~115-130 |

Note: The data presented is a plausible estimation based on structurally similar compounds.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. The expected chemical shift would be in the range of -110 to -130 ppm relative to CFCl₃.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This technique allows for the confirmation of the molecular formula. The expected fragmentation pattern in the mass spectrum would involve cleavage at the C-S bond and rearrangements involving the carbonyl group.

Expected HRMS Data:

Molecular Formula: C₁₁H₁₃FOS

Calculated Monoisotopic Mass: 212.0671 m/z

Major Fragment Ions: Fragments corresponding to the loss of the pentan-2-one side chain and fragments of the 2-fluorophenylthio moiety would be expected.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Vibrational Frequencies:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch (ketone) | 1715 (strong) | 1715 (weak) |

| C-F Stretch (aromatic) | 1250 (strong) | 1250 (moderate) |

| C-S Stretch | 700-600 (moderate) | 700-600 (strong) |

| Aromatic C=C Stretch | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) |

| C-H Stretch (aliphatic) | 2970-2850 (multiple bands) | 2970-2850 (multiple bands) |

Note: The data presented is a plausible estimation based on structurally similar compounds.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components. Due to its expected volatility, this compound is well-suited for GC analysis. A non-polar or mid-polar capillary column would likely be used for its separation. The retention time would be dependent on the specific column and temperature program used.

High-Performance Liquid Chromatography (HPLC) and HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection can be achieved using a UV detector, as the aromatic ring will exhibit significant absorbance in the UV region (around 254 nm).

Advanced Hyphenated Techniques (e.g., GCxGC, LC-MS/MS)

Advanced hyphenated analytical techniques are indispensable for the comprehensive characterization of organic compounds, offering enhanced separation and detection capabilities. nih.gov Techniques such as two-dimensional gas chromatography (GCxGC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide the high resolution and sensitivity required for the analysis of complex matrices and the unambiguous identification of novel compounds. nih.gov

While specific experimental data for this compound is not available in the reviewed literature, the application of these techniques can be extrapolated from the analysis of structurally related compounds. For instance, in the analysis of synthetic cathinone (B1664624) derivatives, which are also substituted ketones, ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) has been effectively utilized for identification and structural elucidation. lcms.cz This approach allows for the acquisition of high-resolution mass spectral data and fragmentation patterns, which are crucial for confirming molecular structures. researchgate.net

For a compound like this compound, LC-MS/MS would be a powerful tool for both qualitative and quantitative analysis. The technique's ability to separate the analyte from a complex mixture via liquid chromatography, followed by selective fragmentation and detection by tandem mass spectrometry, would provide a high degree of confidence in its identification. The fragmentation patterns observed in the MS/MS spectrum would be characteristic of the molecule's structure, offering insights into the connectivity of the 2-fluorophenylthio and pentan-2-one moieties.

Similarly, GCxGC would offer superior separation for volatile derivatives of the compound or for its analysis in complex mixtures. The enhanced peak capacity of GCxGC compared to conventional GC would be beneficial in resolving potential isomers or impurities.

Table 1: Potential LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Collision Energy | Optimized for characteristic fragmentation |

| Monitored Transitions | Specific precursor-to-product ion transitions |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. For novel compounds, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal for unambiguous structural confirmation. acs.org

In the context of this compound, a successful X-ray crystallographic analysis would yield detailed information on bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the substitution pattern on the phenyl ring and the connectivity of the thioether linkage to the pentanone backbone. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or van der Waals forces, would be elucidated.

While a crystal structure for this compound has not been reported in the searched literature, the general procedure for such an analysis is well-established. It involves growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure and refine the atomic positions.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Z (molecules per unit cell) | 4 |

| R-factor | < 0.05 |

Emerging Analytical Techniques in Organic Compound Characterization

The field of analytical chemistry is continuously evolving, with new techniques emerging to address the challenges of characterizing increasingly complex organic molecules. These emerging methods often focus on improving sensitivity, resolution, and the amount of structural information that can be obtained from a small sample.

For a compound such as this compound, several emerging techniques could provide valuable structural insights. High-resolution mass spectrometry (HRMS) is becoming more routine and provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Another area of development is in hyphenated techniques that combine multiple analytical modalities. For example, the coupling of ion mobility spectrometry with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size and shape of ions, which can help to resolve isomers that are difficult to separate by chromatography alone.

Furthermore, advancements in nuclear magnetic resonance (NMR) spectroscopy, such as the development of new pulse sequences and higher field magnets, continue to push the boundaries of structural elucidation for complex organic molecules. nih.gov These advanced NMR experiments can provide detailed information about through-bond and through-space correlations between atoms, which is invaluable for confirming the structure of novel compounds.

Table 3: Relevant Emerging Analytical Techniques and Their Potential Application

| Technique | Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. nih.gov |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of potential isomers and conformational analysis. |

| Advanced NMR Spectroscopy | Unambiguous determination of connectivity and stereochemistry through multidimensional experiments. nih.gov |

Applications of 4 2 Fluorophenyl Thio Pentan 2 One in Organic Synthesis and Materials Science Research

Potential in Polymer and Material Precursor Research

Further research and publication in the field of chemistry may provide information on this compound in the future.

Monomer for Specialty Polymers

There is no available research or documentation to suggest that 4-((2-Fluorophenyl)thio)pentan-2-one is utilized as a monomer in the synthesis of specialty polymers.

Incorporation into Functional Materials

No studies or reports were identified that describe the incorporation of this compound into functional materials or detail any resulting functionalities.

Derivatization Strategies and Analogue Synthesis for Academic Research

Functionalization of the Pentanone Backbone

The pentanone backbone offers rich chemistry centered around the carbonyl group and its adjacent α-carbons. These positions are prime targets for introducing structural diversity.

The hydrogen atoms on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form a resonance-stabilized enolate. ankara.edu.trlibretexts.org This enolate acts as a potent nucleophile, enabling a variety of alpha-substitution reactions where an α-hydrogen is replaced by an electrophile. ankara.edu.trlibretexts.org The formation of the enolate intermediate is a critical step that dictates the regioselectivity of subsequent modifications. ankara.edu.tr

Beyond the alpha-carbons, the carbonyl group itself is a key site for modification. Common transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), introducing a hydroxyl group and a new stereocenter.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can convert the carbonyl group into a new C-N bond, yielding various amine derivatives.

Wittig Reaction: This reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, enabling the attachment of a wide range of alkylidene groups.

Ketalization/Thioketalization: Protection of the carbonyl group as a ketal or thioketal can be employed to prevent its reaction during subsequent synthetic steps, or the resulting moiety can be a target for creating bioactive analogues. mdpi.com

These modifications are fundamental in creating analogues with altered polarity, hydrogen bonding capability, and steric profiles.

Table 1: Potential Carbonyl and Alpha-Position Modifications

| Modification Type | Reagents/Conditions | Expected Functional Group Transformation |

| Alpha-Halogenation | Br₂ in Acetic Acid or NBS | Ketone → α-Haloketone |

| Reduction | NaBH₄, LiAlH₄ | Ketone → Secondary Alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN | Ketone → Secondary or Tertiary Amine |

| Wittig Reaction | Ph₃P=CHR (Wittig Ylide) | Ketone → Alkene |

| Ketal Formation | Diol, Acid Catalyst | Ketone → Ketal |

Building upon enolate chemistry, alpha-alkylation and alpha-acylation are powerful methods for forming new carbon-carbon bonds. libretexts.org

Alkylation: After forming the enolate with a strong base such as lithium diisopropylamide (LDA), it can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to introduce an alkyl group at the alpha-position. The choice of base and reaction conditions is crucial to control for side reactions like O-alkylation or poly-alkylation.

Acylation: Similarly, the enolate can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group. This results in the formation of a β-dicarbonyl compound, a versatile synthetic intermediate that can participate in a variety of further transformations.

These reactions significantly expand the carbon framework of the original molecule, allowing for the introduction of lipophilic or sterically bulky groups that can probe interactions with biological targets.

Modifications of the 2-Fluorophenyl Moiety

The 2-fluorophenyl ring is an electron-rich aromatic system that can undergo substitution reactions to introduce a wide range of functional groups, thereby modulating the electronic properties and intermolecular interactions of the molecule.

Electrophilic aromatic substitution (EAS) is the primary pathway for functionalizing the phenyl ring. masterorganicchemistry.commasterorganicchemistry.com The existing substituents—the fluorine atom and the thioether group—direct incoming electrophiles. The thioether group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The combined influence of these groups will direct new substituents primarily to the positions para and ortho to the thioether group.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a bromine or chlorine atom.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst adds an acyl group to the ring.

Nucleophilic aromatic substitution (NAS) is also possible, where the fluorine atom can be displaced by a strong nucleophile, particularly if additional electron-withdrawing groups are installed on the ring. youtube.com

Table 2: Regiochemical Outcomes of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product Position(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | Para to thioether | The activating thioether group directs the incoming electrophile. |

| Bromination | Br₂, FeBr₃ | Para to thioether | Steric hindrance may disfavor the ortho position next to the thioether. |

| Acylation | RCOCl, AlCl₃ | Para to thioether | Friedel-Crafts reactions are sensitive to steric and electronic effects. |

The introduction of further fluorine atoms or other heteroatoms can dramatically alter the molecule's properties, including its lipophilicity, metabolic stability, and binding affinity. rsc.orguzh.ch

Fluorination: While direct fluorination of an existing aromatic ring is challenging, methods like the Balz-Schiemann reaction (from an amino group via a diazonium salt) or using modern electrophilic fluorinating agents (e.g., Selectfluor) on activated rings can be employed. The synthesis of analogues can also start from differently fluorinated phenylthiols. nih.govresearchgate.net

Heteroatom Introduction: A nitro group introduced via nitration can be reduced to an amine (-NH₂), which serves as a versatile handle for further derivatization (e.g., amide formation, diazotization). A bromine atom introduced via halogenation can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds, linking the phenyl ring to other aryl groups, amines, or alcohols. acsgcipr.org

Sulfur Atom Modifications and Transformations

The thioether linkage is not merely a passive linker; it is a functional group that can be chemically transformed to create analogues with different electronic and geometric properties. The sulfur atom in a thioether is nucleophilic and can be readily oxidized. acsgcipr.org

Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can convert the thioether into a sulfoxide. This introduces a chiral center at the sulfur atom and significantly increases the polarity of the molecule.

Oxidation to Sulfone: Using stronger oxidizing conditions or an excess of the oxidizing agent will further oxidize the sulfoxide to a sulfone. The sulfone group is a strong hydrogen bond acceptor and is electronically withdrawing.

These transformations from thioether to sulfoxide and sulfone provide a straightforward method to create analogues with modulated solubility, polarity, and ability to engage in hydrogen bonding, which are critical parameters in drug design and materials science.

Synthesis of Sulfoxides and Sulfones

The oxidation of the sulfide (B99878) group in 4-((2-Fluorophenyl)thio)pentan-2-one to the corresponding sulfoxide and sulfone represents a key derivatization strategy. This transformation significantly alters the electronic and steric properties of the molecule, offering a route to analogues with potentially different biological activities. The selective oxidation of sulfides to either sulfoxides or sulfones can be achieved by carefully selecting the oxidizing agent and controlling the reaction conditions. nih.govresearchgate.net

A variety of oxidizing agents can be employed for this purpose. For the selective synthesis of the sulfoxide, milder oxidizing agents are typically used. Over-oxidation to the sulfone can be a common side reaction, and therefore, careful control of stoichiometry and reaction time is crucial. nih.gov For the synthesis of the sulfone, stronger oxidizing agents or a higher stoichiometry of the oxidant are generally required.

Common methods for the oxidation of sulfides include the use of hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and hypervalent iodine reagents. researchgate.netorganic-chemistry.orgorganic-chemistry.org The choice of solvent and catalyst can also influence the selectivity of the oxidation. For instance, the use of hydrogen peroxide in the presence of certain catalysts can provide a green and efficient method for this transformation. nih.govmdpi.com

Below is a table summarizing common oxidizing systems for the conversion of sulfides to sulfoxides and sulfones, which are applicable to the derivatization of this compound.

| Oxidizing Agent | Typical Product | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Selectivity can be controlled by stoichiometry and catalysts. nih.govorganic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | 1 equivalent typically yields the sulfoxide, while >2 equivalents yield the sulfone. |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | A mild and selective reagent for sulfoxide synthesis. |

| Potassium permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that generally leads to the sulfone. researchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | The product can be controlled by the loading of NFSI. rsc.org |

Cleavage and Formation of C-S Bonds

The manipulation of the carbon-sulfur (C-S) bond in this compound is a more advanced derivatization strategy that allows for significant structural modifications. Both the cleavage and formation of C-S bonds are important for synthesizing a diverse range of analogues.

C-S Bond Cleavage: The cleavage of the C-S bond can be utilized to introduce new functional groups at the position of the sulfur atom. Various methods have been developed for C-S bond cleavage, including reductive, oxidative, and transition-metal-free approaches. rsc.org For a molecule like this compound, visible-light-mediated photoredox catalysis could be a potential method for C-S bond cleavage under neutral conditions. unipr.it This approach can generate a carbocation intermediate that can then be trapped by various nucleophiles to form new C-C or C-heteroatom bonds. unipr.it Metal-free methods using reagents like Selectfluor have also been reported for the cleavage of C(sp³)–S bonds. researchgate.net

C-S Bond Formation: The formation of the C-S bond is the key step in the synthesis of this compound itself and its analogues with different arylthio or alkylthio groups. A common method for the formation of such β-ketosulfides is the nucleophilic substitution of an α-haloketone with a corresponding thiolate. In the case of this compound, this would involve the reaction of a 4-halopentan-2-one with 2-fluorothiophenol (B1332064).

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound Analogues

The stereochemistry of this compound analogues can have a profound impact on their biological activity. The development of stereoselective synthetic methods to access specific enantiomers and diastereomers is therefore a significant area of academic research. The primary stereocenter in the parent molecule is at the C4 position. The ketone at C2 also presents an opportunity for creating a second stereocenter upon reduction.

Synthesis of Enantiomers: Asymmetric synthesis of β-ketosulfides can be challenging. One approach to obtaining enantiomerically enriched analogues of this compound could involve the asymmetric reduction of the ketone functionality. acs.org For example, the CBS (Corey-Bakshi-Shibata) reduction of the ketone would lead to the corresponding β-hydroxysulfide with high enantioselectivity. acs.org The resulting diastereomers could then be separated.

Another strategy involves the use of chiral starting materials or chiral catalysts in the C-S bond-forming reaction. For instance, a chiral sulfinyl group could be used as a chiral auxiliary to direct the stereoselective formation of one enantiomer. nih.gov

Synthesis of Diastereomers: When the ketone of this compound is reduced to a hydroxyl group, a second stereocenter is created, leading to the possibility of diastereomers. The stereochemical outcome of this reduction can be controlled to some extent by the choice of reducing agent and reaction conditions. Diastereoselective reduction can afford enantioenriched β-hydroxyamides, which are analogues of the corresponding β-hydroxysulfides. nih.gov

The development of methods for the asymmetric total synthesis of complex molecules often relies on stereoselective reactions such as asymmetric aminohydroxylation, which could be adapted for the synthesis of analogues of this compound with vicinal amino alcohol functionalities. rsc.org Asymmetric organocatalysis has also emerged as a powerful tool for constructing enantioenriched structural skeletons and could be applied to the synthesis of chiral precursors to these analogues. mdpi.com

Structure Reactivity Relationship Srr Studies of 4 2 Fluorophenyl Thio Pentan 2 One Analogues

Impact of Structural Modifications on Chemical Reactivity

Structural modifications to 4-((2-Fluorophenyl)thio)pentan-2-one can be systematically varied to probe their influence on the compound's reactivity. These modifications primarily involve altering substituents on the phenyl ring or changing the structure of the pentan-2-one backbone. The resulting changes in reactivity can be attributed to a combination of electronic and steric effects.

The electronic nature of substituents on the aromatic ring of this compound analogues can significantly modulate the reactivity of the ketone carbonyl group and the thioether linkage. The fluorine atom at the ortho position of the phenyl ring, for instance, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).

The inductive effect of the fluorine atom decreases the electron density on the sulfur atom and, by extension, on the carbonyl carbon. This increased electrophilicity of the carbonyl carbon generally leads to faster rates of nucleophilic addition reactions. Conversely, the mesomeric effect can partially counteract this by donating lone-pair electron density to the aromatic ring.

Table 1: Illustrative Hammett Correlation for the Reaction of Substituted Thiophenolates with an Electrophile

| Substituent (X) | Hammett Constant (σ) | Relative Rate Constant (k_rel) | log(k_rel) |

| 4-OCH₃ | -0.27 | 0.25 | -0.60 |

| 4-CH₃ | -0.17 | 0.50 | -0.30 |

| H | 0.00 | 1.00 | 0.00 |

| 4-Cl | 0.23 | 2.10 | 0.32 |

| 4-NO₂ | 0.78 | 15.5 | 1.19 |

This table presents hypothetical data for illustrative purposes, based on established principles of Hammett correlations for nucleophilic aromatic substitution reactions involving thiophenolates. A positive slope in a Hammett plot for such a reaction would indicate that electron-withdrawing groups accelerate the reaction.

The selectivity of reactions can also be influenced by electronic effects. For example, in reactions involving electrophilic attack on the aromatic ring, the position of the fluorine atom and other substituents will direct the incoming electrophile to specific positions (ortho, meta, or para) based on the electron density distribution in the ring.

The steric bulk of substituents near the reactive centers of this compound analogues can hinder the approach of reactants, thereby decreasing reaction rates. The ortho-fluorine atom, in addition to its electronic effects, introduces a degree of steric hindrance around the thioether linkage.

The pentan-2-one chain is flexible and can adopt various conformations. The presence of the bulky (2-fluorophenyl)thio group at the 4-position can influence the conformational preferences of the molecule. Certain conformations may be more reactive than others due to better orbital overlap or reduced steric hindrance at the carbonyl carbon. For instance, in a nucleophilic attack on the carbonyl group, a conformation where the nucleophile's trajectory is not impeded by the bulky substituent would be favored.

Computational studies on related ketones have shown that the energy barriers for nucleophilic attack are sensitive to the steric environment around the carbonyl group.

Table 2: Calculated Relative Activation Energies for Nucleophilic Addition to Substituted Ketones

| Ketone | Substituent at α-carbon | Relative Activation Energy (kcal/mol) |

| Acetone (B3395972) | H | 0.0 |

| 3-Pentanone | CH₃ | +1.2 |

| 3,3-Dimethyl-2-butanone | C(CH₃)₃ | +3.5 |

This table provides illustrative data based on general principles of steric hindrance in nucleophilic additions to ketones. The increasing size of the substituent at the α-carbon leads to a higher activation energy and thus a slower reaction rate.

Correlation of Computational Data with Experimental Reactivity

Computational chemistry provides a powerful tool to complement experimental studies of structure-reactivity relationships. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, geometry, and energetics of this compound and its analogues.

These calculations can provide insights into:

Charge distribution: Mapping the electrostatic potential can identify the most electrophilic and nucleophilic sites in the molecule.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the reactivity towards electrophiles and nucleophiles, respectively.

Reaction pathways and transition states: The activation energies for different reaction pathways can be calculated to predict the most likely mechanism and the rate-determining step.

For instance, a computational study could compare the calculated activation energies for the nucleophilic addition to a series of fluorinated thioether ketones with experimentally measured reaction rates. A strong correlation between the computational and experimental data would validate the theoretical model and allow for the prediction of reactivity for yet-to-be-synthesized analogues.

Methodologies for SRR Elucidation in Fluorinated Thioether Ketones

A combination of experimental and computational techniques is typically employed to establish a comprehensive understanding of the structure-reactivity relationships in fluorinated thioether ketones.

Experimental Methodologies:

Kinetic Studies: Measuring reaction rates under controlled conditions (temperature, concentration, solvent) for a series of analogues provides quantitative data on the influence of structural modifications. Techniques such as UV-Vis spectroscopy, NMR spectroscopy, and chromatography are commonly used to monitor the progress of reactions.

Linear Free-Energy Relationships (LFERs): As mentioned earlier, constructing Hammett plots is a classic example of an LFER that separates and quantifies the electronic effects of substituents.

Product Analysis: Identifying and quantifying the products of a reaction provides information about the selectivity of the transformation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for product characterization.

X-ray Crystallography: Determining the solid-state structure of the compounds can provide valuable information about bond lengths, bond angles, and conformational preferences, which can be correlated with reactivity.

Computational Methodologies:

Quantum Mechanical Calculations: DFT and other ab initio methods are used to calculate molecular properties and model reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR): This approach uses statistical methods to correlate molecular descriptors (calculated or experimental) with chemical reactivity or biological activity.

By integrating these diverse methodologies, a detailed and predictive model of the structure-reactivity relationships for this compound analogues can be developed.

Future Research Trajectories for this compound: A Forward-Looking Analysis

While the chemical compound this compound has not been the subject of extensive investigation to date, its structure as a β-keto sulfide (B99878) with a fluorinated aromatic ring places it at the intersection of several rapidly evolving areas of chemical research. The following article explores the prospective future research directions and emerging trends that could define the scientific inquiry into this molecule and its analogues.

Future Research Directions and Emerging Trends for 4 2 Fluorophenyl Thio Pentan 2 One Research

The exploration of 4-((2-Fluorophenyl)thio)pentan-2-one is poised to benefit from cutting-edge methodologies and technologies that are currently reshaping chemical synthesis and analysis. Future work will likely move beyond traditional batch synthesis and characterization, venturing into automated, sustainable, and computationally driven research paradigms.

The synthesis of functionalized molecules like this compound is increasingly amenable to modern automation and continuous manufacturing processes. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govangelinifinechemicals.com

Future research could focus on developing a continuous flow synthesis for this compound. This would involve pumping streams of reactants, such as 2-fluorothiophenol (B1332064) and an appropriate pentanone derivative or precursor, through a heated and pressurized reactor tube. This approach allows for rapid optimization of reaction conditions (temperature, pressure, residence time) and can lead to higher yields and purities. nih.govbeilstein-journals.org

The integration of automated synthesis platforms represents a further leap. merckmillipore.comsigmaaldrich.com These robotic systems can perform multi-step syntheses, purifications, and analyses without manual intervention. nih.govwikipedia.org For this compound, an automated platform could be programmed to not only synthesize the target molecule but also to generate a library of derivatives by varying the thiol and ketone building blocks. This high-throughput approach is invaluable for screening structure-activity relationships in medicinal chemistry or materials science. metoree.com

Illustrative Data Table: Potential Parameters for Flow Synthesis Optimization

| Parameter | Range | Objective |

|---|---|---|

| Temperature | 25 - 150 °C | Maximize reaction rate, minimize byproducts |

| Pressure | 1 - 10 bar | Maintain solvent in liquid phase, enhance mixing |

| Residence Time | 30 sec - 20 min | Ensure complete conversion |

| Stoichiometry | 1:1 to 1:1.5 (Thiol:Ketone Precursor) | Minimize unreacted starting materials |

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. Future research on this compound will likely explore enzymatic and biocatalytic routes for its synthesis, moving away from potentially harsh chemical reagents.

The formation of carbon-sulfur (C-S) bonds, central to the structure of this compound, is a target for biocatalysis. While C-C bond formation is more established in biocatalysis, enzymes capable of forming C-S bonds are an active area of research. acs.orgnih.govbohrium.comnih.gov Researchers may investigate engineered enzymes, such as variants of thioether monooxygenases or other transferases, to catalyze the coupling of 2-fluorothiophenol with a pentanone-derived substrate. researchgate.net Enzyme engineering, through techniques like directed evolution, can be used to create novel biocatalysts with high selectivity and activity for this specific transformation. mdpi.comnews-medical.net

A chemoenzymatic approach could also be envisioned, where a chemical reaction creates a key intermediate that is then stereoselectively modified by an enzyme. For instance, an ene-reductase could be used to asymmetrically reduce a precursor, creating a chiral center in the pentanone backbone before or after the introduction of the thioether moiety. nih.gov

Illustrative Data Table: Comparison of Synthetic Approaches

| Method | Advantages | Challenges |

|---|---|---|

| Traditional Batch | Well-understood procedures | Scalability issues, potential for thermal runaway |

| Flow Chemistry | High safety, precise control, easy scale-up | Initial equipment cost, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, sustainable | Enzyme discovery and optimization required |

The unique combination of a ketone, a thioether, and a fluorinated aromatic ring in this compound offers fertile ground for exploring novel reactivity. The sulfur atom, with its multiple oxidation states and ability to stabilize adjacent charges or radicals, is a key handle for chemical manipulation. masterorganicchemistry.comgoogle.com

Future studies could investigate the reactivity of this molecule under photoredox or electrochemical conditions. These methods allow for the generation of radical intermediates under mild conditions, potentially leading to new C-C or C-heteroatom bond formations that are inaccessible through traditional thermal methods. For example, radical-mediated reactions could be used to further functionalize the pentanone backbone. researchgate.netrsc.orgrsc.orgnih.gov

Furthermore, the interaction of the thioether with the fluorinated ring could be exploited. The chemistry of arynes, highly reactive intermediates, could be used to forge new bonds at positions adjacent to the sulfur atom, leveraging the unique electronic properties of organosulfur compounds. thieme-connect.de Research in this area could uncover unprecedented transformations and provide rapid access to complex molecular architectures derived from this compound.

Computational chemistry and data science are becoming indispensable tools for predicting and understanding chemical behavior. For a molecule like this compound, these approaches can guide experimental work, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, conformational preferences, and spectroscopic properties. researchgate.netmdpi.commdpi.comfu-berlin.de DFT is particularly useful for studying reaction mechanisms, allowing researchers to calculate transition state energies and predict the feasibility of proposed synthetic routes or novel reactions. researchgate.netnih.govnih.govwhiterose.ac.uk The presence of the fluorine atom makes these calculations particularly relevant, as fluorine's strong electronegativity can have subtle but significant effects on reactivity that can be effectively modeled. acs.org

Machine learning (ML) and artificial intelligence (AI) are also set to revolutionize research in this area. tandfonline.comnih.gov ML models can be trained on large datasets of known reactions to predict the outcomes of new transformations, suggesting optimal conditions for the synthesis of this compound and its derivatives. cam.ac.uknih.gov In the context of drug discovery, predictive models can assess properties like bioactivity or toxicity based on molecular structure, enabling the in silico screening of virtual libraries of related compounds before committing to their synthesis. acs.org

Illustrative Data Table: Computational Tools and Their Applications

| Computational Tool | Application for this compound | Predicted Outcome |

|---|---|---|

| DFT Calculations | Modeling reaction pathways for synthesis | Lowest energy pathway, transition state structures |

| Molecular Dynamics | Simulating conformational flexibility | Dominant conformers in solution |

| Machine Learning | Predicting reaction yields from various precursors | Optimized reaction conditions for highest yield |

| QSAR Modeling | Predicting potential biological activity | Identification of potential therapeutic targets |

Q & A

Q. What are the optimal synthetic routes for 4-((2-Fluorophenyl)thio)pentan-2-one, and how can purity be maximized?

The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 2-fluorothiophenol with a pentan-2-one derivative (e.g., 4-bromopentan-2-one) under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity . Alternative routes may employ Mitsunobu reactions for stereochemical control when chiral intermediates are involved. Solvent selection (e.g., THF vs. DCM) and temperature optimization (25–60°C) significantly influence yield .

Q. How can spectroscopic techniques characterize this compound?

A combination of NMR, IR, and HRMS is essential:

- ¹H/¹³C NMR : Identify fluorine-induced deshielding in aromatic protons (δ 7.1–7.5 ppm) and ketone carbonyl signals (δ 205–210 ppm).

- IR : Confirm the C=O stretch (~1720 cm⁻¹) and C-S bond (~650 cm⁻¹).

- HRMS : Validate molecular weight (C₁₁H₁₁FOS requires m/z 210.0552) .

X-ray crystallography, though less common for volatile ketones, can resolve stereochemical ambiguities in crystalline derivatives .

Q. What structural analogs of this compound are studied, and how do their properties differ?

Key analogs include:

Advanced Research Questions

Q. What metabolic pathways might this compound undergo in biological systems?

While direct studies on this compound are lacking, related arylthio ketones undergo hepatic Phase I oxidation (e.g., ketone reduction to secondary alcohols) and Phase II conjugation (e.g., glutathione adduct formation). The fluorophenyl group may resist CYP450-mediated hydroxylation compared to non-fluorinated analogs, potentially increasing metabolic stability. In vitro assays with liver microsomes and isotopic labeling (e.g., ¹⁸O) are recommended to trace pathways .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

SAR studies should focus on:

- Halogen substitution : Replacing fluorine with chlorine or trifluoromethyl groups (e.g., as in 1-[2-(Trifluoromethyl)phenyl]pentan-2-one) to alter electron-withdrawing effects and receptor binding .

- Backbone elongation : Extending the pentanone chain to improve membrane permeability (e.g., hexan-2-one analogs).

- Thioether modification : Replacing sulfur with selenium or oxygen to modulate redox activity .

Computational docking (e.g., AutoDock Vina) paired with in vitro enzyme inhibition assays can validate hypotheses .

Q. How should researchers resolve contradictions in experimental data, such as conflicting spectroscopic or bioactivity results?

- Reproducibility checks : Ensure consistent synthetic protocols (e.g., solvent purity, reaction time).

- Data normalization : For bioactivity assays, use internal standards (e.g., β-galactosidase controls) to account for batch variability.

- Multivariate analysis : Apply PCA or clustering algorithms to identify outliers in datasets (e.g., anomalous IC₅₀ values linked to impurity profiles) .

Contradictions in fluorophenylthio ketone correlations (e.g., positive vs. negative bioactivity trends) may arise from assay-specific conditions (e.g., pH, temperature) or cellular uptake differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.